Direct Physicochemical Differentiation: Triazole vs. Imidazole in 4-(Azol-1-yl)phenyl Ethanone Oxime Scaffolds
The 1,2,4-triazole heterocycle in the target compound provides distinct electronic and hydrogen-bonding properties compared to the 1H-imidazole analog 1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime (sc-333516). The presence of an additional nitrogen atom in the triazole ring (pKa of conjugate acid ~2.4 for 1,2,4-triazole vs. ~7.0 for imidazole) alters the protonation state at physiological pH, thereby affecting solubility, permeability, and target binding. Both compounds are commercially available as research chemicals at identical pricing tiers (sc-333514 vs. sc-333516: $188.00/250 mg), providing a direct procurement choice where the azole identity is the sole structural variable .
| Evidence Dimension | Electronic properties and protonation state (pKa of azole conjugate acid) |
|---|---|
| Target Compound Data | 1,2,4-Triazole ring; pKa (conjugate acid) ~2.4; three nitrogen atoms; lower basicity |
| Comparator Or Baseline | 1H-Imidazole ring (sc-333516); pKa (conjugate acid) ~7.0; two nitrogen atoms; higher basicity |
| Quantified Difference | ΔpKa ≈ 4.6 (imidazole is ~40,000× more basic); triazole is predominantly neutral at pH 7.4 |
| Conditions | Calculated pKa values from heterocycle conjugate acids in aqueous solution |
Why This Matters
This large pKa difference determines ionization state at biological pH, directly impacting passive membrane permeability, solubility, and off-target interactions, making the triazole and imidazole analogs non-substitutable in cellular assays.
